

Solubility of 2-(6-Bromopyridin-2-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(6-Bromopyridin-2-yl)acetic acid

Cat. No.: B3026759

[Get Quote](#)

An In-depth Technical Guide to the Solubility of 2-(6-Bromopyridin-2-yl)acetic acid

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of **2-(6-Bromopyridin-2-yl)acetic acid**, a key building block in pharmaceutical and materials science research. In the absence of extensive published solubility data, this document outlines the fundamental physicochemical properties of the compound and presents a robust experimental framework for determining its solubility in a range of relevant solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for solubility assessment.

Introduction: Understanding the Importance of Solubility

Solubility is a critical physicochemical parameter that profoundly influences the behavior and application of a chemical compound. In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy.^{[1][2]} For **2-(6-Bromopyridin-2-yl)acetic acid**, a versatile heterocyclic compound, understanding its solubility profile is essential for its effective use in synthetic chemistry, drug discovery, and materials science. This guide will provide the necessary theoretical background and experimental protocols to empower researchers to accurately determine and interpret the solubility of this compound.

Physicochemical Profile of 2-(6-Bromopyridin-2-yl)acetic acid

A thorough understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility. Below is a summary of the known physicochemical characteristics of **2-(6-Bromopyridin-2-yl)acetic acid**.

Property	Value	Source
CAS Number	1093879-46-9	[3]
Molecular Formula	C ₇ H ₆ BrNO ₂	[3][4]
Molecular Weight	216.03 g/mol	[3][5]
Appearance	Solid (Form and color not specified)	[3]
Predicted pKa	3.76 ± 0.10	[6]
Predicted Boiling Point	347.2 ± 27.0 °C	[6]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

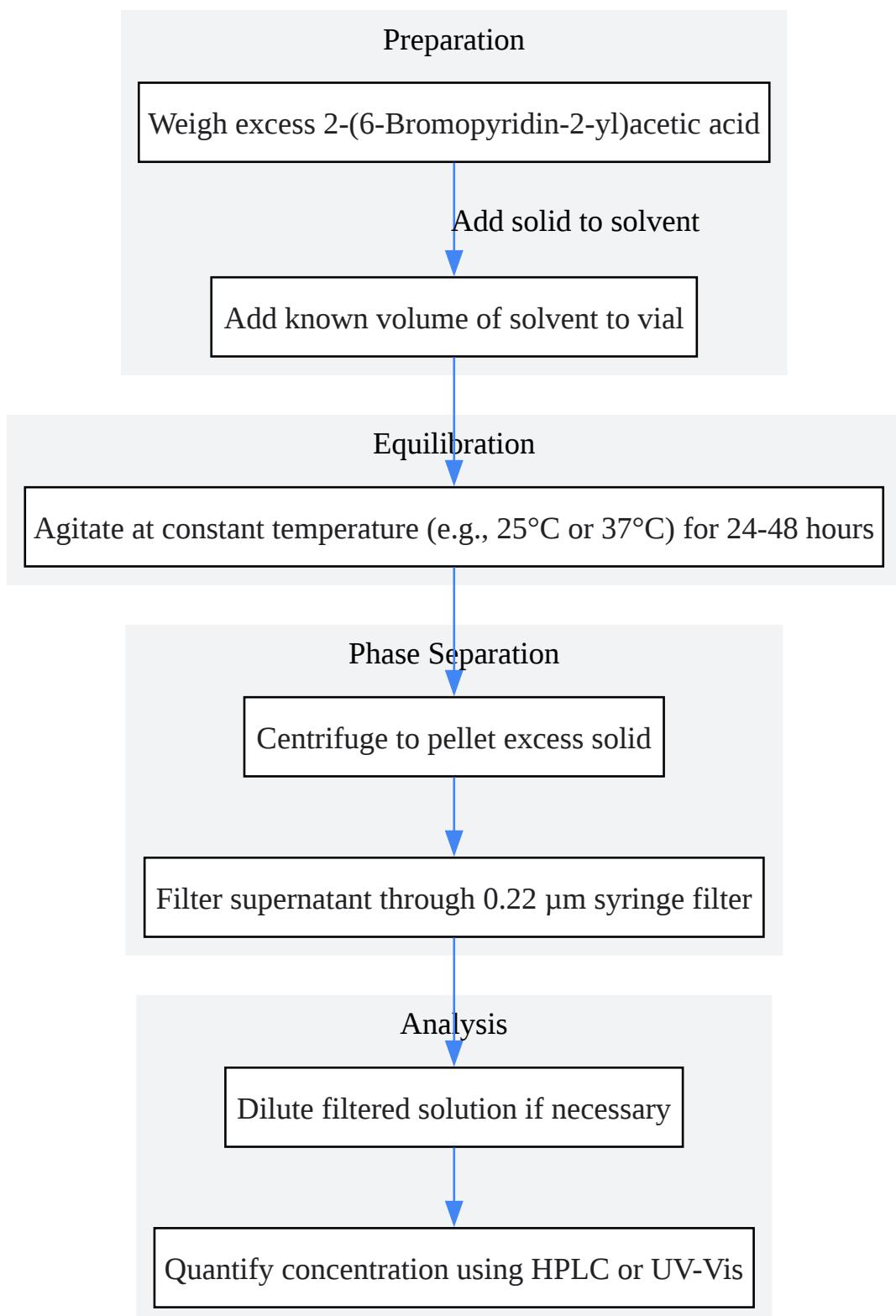
The predicted pKa of 3.76 suggests that **2-(6-Bromopyridin-2-yl)acetic acid** is a weak acid.[6] This is a crucial piece of information, as its solubility in aqueous solutions will be highly dependent on the pH. The Henderson-Hasselbalch equation can be used to predict the ionization state of the molecule at different pH values, which in turn affects its solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. For **2-(6-Bromopyridin-2-yl)acetic acid**, its structure, containing both a polar carboxylic acid group and a less polar bromopyridine ring, suggests that its solubility will vary significantly across different solvent classes.

Factors that influence the equilibrium solubility of a compound include the composition of the solvent, temperature, and pH.[7] For ionizable compounds like **2-(6-Bromopyridin-2-yl)acetic**

acid, pH plays a particularly critical role in aqueous solubility.


Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.^{[1][8]} This technique is valued for its simplicity, broad applicability, and its ability to achieve true thermodynamic equilibrium.^[1] The following protocol is a detailed, step-by-step guide for determining the solubility of **2-(6-Bromopyridin-2-yl)acetic acid** in various solvents.

Materials and Equipment

- **2-(6-Bromopyridin-2-yl)acetic acid** (solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene)
- Analytical balance
- Glass vials with screw caps
- Temperature-controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-(6-Bromopyridin-2-yl)acetic acid** to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
 - Add a known volume of the selected solvent to the vial.[\[8\]](#)
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C for pharmaceutical applications).[\[1\]](#)
 - Agitate the samples for a sufficient period to reach equilibrium. This is typically between 24 and 48 hours.[\[1\]](#) It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.
- Phase Separation:
 - After equilibration, separate the excess solid from the saturated solution. This is a critical step that can significantly impact the accuracy of the results.[\[1\]](#)
 - Centrifuge the vials at a high speed to pellet the undissolved solid.
 - Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Concentration Analysis:
 - The concentration of **2-(6-Bromopyridin-2-yl)acetic acid** in the filtered supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[\[9\]](#)[\[10\]](#)

- Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
- If necessary, dilute the saturated solution to fall within the linear range of the calibration curve.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for **2-(6-Bromopyridin-2-yl)acetic acid** at 25°C

Solvent	Dielectric Constant	Solubility (mg/mL)	Solubility (mol/L)
Water (pH 7.0)	80.1	To be determined	To be determined
PBS (pH 7.4)	~80	To be determined	To be determined
Methanol	32.7	To be determined	To be determined
Ethanol	24.5	To be determined	To be determined
Acetone	20.7	To be determined	To be determined
Acetonitrile	37.5	To be determined	To be determined
Dimethyl Sulfoxide (DMSO)	46.7	To be determined	To be determined
Toluene	2.4	To be determined	To be determined

The results should be interpreted in the context of the solvent's properties (e.g., polarity, hydrogen bonding capability) and the compound's structure. For instance, higher solubility in polar protic solvents like methanol and ethanol would be expected due to the presence of the carboxylic acid group. Conversely, lower solubility would be anticipated in non-polar solvents like toluene.

Safety and Handling

2-(6-Bromopyridin-2-yl)acetic acid and its related compounds are classified as irritants, and some are harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[12][13] Refer to the material safety data sheet (MSDS) for detailed safety information.[14][15]

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of **2-(6-Bromopyridin-2-yl)acetic acid**. By following the detailed shake-flask protocol and considering the physicochemical properties of the compound, researchers can generate accurate and reliable solubility data. This information is invaluable for a wide range of applications, from guiding formulation strategies in drug development to optimizing reaction conditions in chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rheolution.com [rheolution.com]
- 3. achemtek.com [achemtek.com]
- 4. 2-(6-Bromopyridin-2-yl)acetic acid | C7H6BrNO2 | CID 46835714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. 2-(6-Bromopyridin-2-yl)acetic acid [acrospharma.co.kr]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubility experimental methods.pptx [slideshare.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. cpachem.com [cpachem.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Solubility of 2-(6-Bromopyridin-2-yl)acetic acid in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026759#solubility-of-2-6-bromopyridin-2-yl-acetic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com